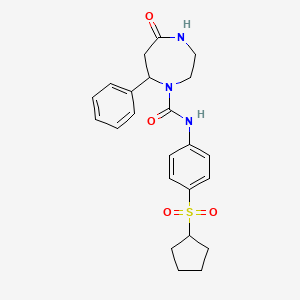
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide, also known as CPPP, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of pyrazole derivatives and has been found to have potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide is not yet fully understood. However, it has been found to act as an inhibitor of various enzymes such as acetylcholinesterase, monoamine oxidase, and phosphodiesterase. It has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. It has also been found to improve cognitive function and memory retention. N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have a vasodilatory effect on the blood vessels, which can help in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It is also highly selective for its target enzymes and neurotransmitters, which makes it a useful tool for studying their functions. However, there are also some limitations to using N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to improve cognitive function and memory retention, which makes it a promising candidate for the development of new drugs for these diseases. Another potential application is in the treatment of cardiovascular diseases. N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have a vasodilatory effect on the blood vessels, which can help in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully understand the potential applications of N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide in these and other fields of research.
Synthesemethoden
The synthesis of N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide involves the reaction of 1-cyclopentyl-3-(dimethylamino)propan-1-one with 1-pyrazol-1-ylpropan-2-amine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has been found to have potential applications in various fields of scientific research. It has been studied for its effects on the central nervous system, cardiovascular system, and immune system. N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-12(11-18-10-4-8-16-18)15-9-7-14(19)17-13-5-2-3-6-13/h4,8,10,12-13,15H,2-3,5-7,9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOOMUXVWPKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)


![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)

![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
![1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol](/img/structure/B7572669.png)
![2-(3-Fluorophenyl)-4-[[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7572676.png)
![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)
![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![N-[(4-ethylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7572702.png)

![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)